2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride
Overview
Description
The compound “2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride” likely contains a furan ring, a benzodiazole ring, and an amine group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Benzodiazole is a type of organic compound consisting of a benzene ring fused to a diazole ring . The presence of the amine group (-NH2) suggests that this compound could exhibit basic properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the aromatic rings . The exact structure would depend on the specific arrangement and bonding of the atoms.Chemical Reactions Analysis
Furan compounds are known to undergo a variety of reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . Benzodiazoles also exhibit a range of reactions, including electrophilic substitution .Scientific Research Applications
Synthesis and Reactivity
Research has shown that compounds related to 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride can be synthesized through various methods and then further modified to explore their reactivity and potential applications. Aleksandrov et al. (2021) detailed the synthesis and electrophilic substitution reactions of a closely related compound, emphasizing its utility in creating derivatives for further research Aleksandrov, M. Elchaninov, D. A. Tishina, Yu. E. Tarakanova, M. L. Shmanovsky, 2021. Similarly, research by El’chaninov et al. (2018) described the synthesis and transformation of a furan-2-yl-containing compound, showcasing a range of chemical modifications M. M. El’chaninov, A. Aleksandrov, V. F. Stepanov, 2018.
Potential Applications in Antimicrobial and Antitumor Agents
Further studies have looked into the antimicrobial and potential antitumor applications of derivatives of 2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine. Reddy et al. (2010) synthesized a new series of compounds to assess their nematicidal and antimicrobial activity, indicating potential applications in addressing bacterial and fungal infections C. S. Reddy, D. C. Rao, Vookanti Yakub, A. Nagaraj, 2010. Additionally, Matiichuk et al. (2020) focused on designing antitumor agents from benzothiazol-2-yl)furan-2-carbaldehyde derivatives, revealing a lead compound with promising activity against certain tumors, suggesting potential therapeutic applications Y. Matiichuk, Y. Horak, T. Chaban, V. Horishny, O. Tymoshuk, V. Matiychuk, 2020.
Future Directions
properties
IUPAC Name |
2-(furan-2-yl)-3H-benzimidazol-5-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O.2ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;;/h1-6H,12H2,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUNKHVBCUQQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-1H-1,3-benzodiazol-5-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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